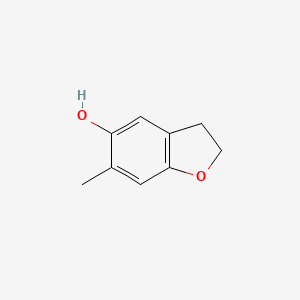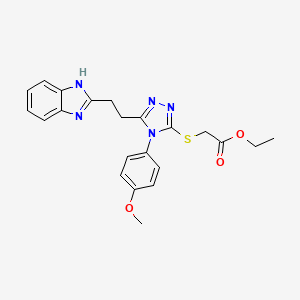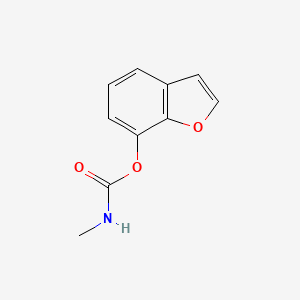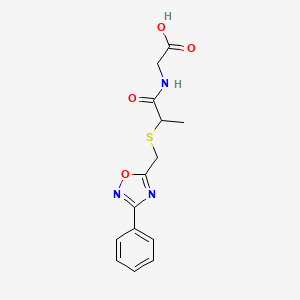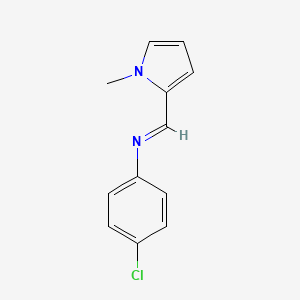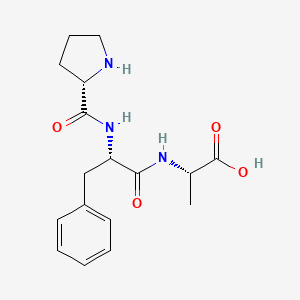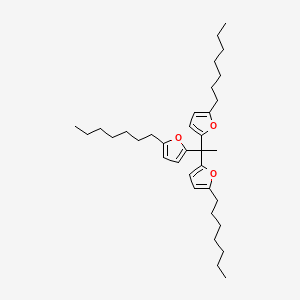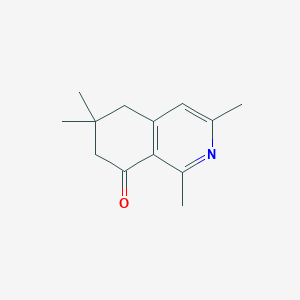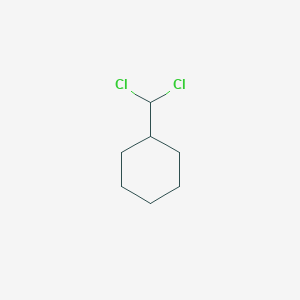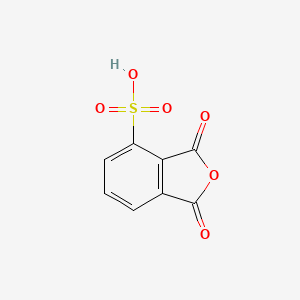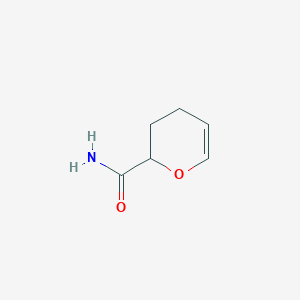
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group, a pyrrole ring, and a pyrazole ring, making it a complex molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated its potential as an antiviral agent, particularly against hepatitis C virus.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2, an enzyme involved in inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds share a similar core structure but differ in the functional groups attached.
Pyrazolecarboxamide Derivatives: These compounds also contain the pyrazole ring but have different substituents.
Uniqueness
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cyclooxygenase-2 and potential antiviral activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
95834-07-4 |
|---|---|
Formule moléculaire |
C16H16N4O |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-[(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C16H16N4O/c1-13(21)17-11-14-12-18-20(15-7-3-2-4-8-15)16(14)19-9-5-6-10-19/h2-10,12H,11H2,1H3,(H,17,21) |
Clé InChI |
DMWFUSKNAGJKOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


